2-Amino-1-(2-chloropyridin-3-yl)ethan-1-one hydrochloride
Description
Properties
IUPAC Name |
2-amino-1-(2-chloropyridin-3-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O.ClH/c8-7-5(6(11)4-9)2-1-3-10-7;/h1-3H,4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXGBZVDXJIGTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reagent-Mediated Ketone Formation
This method employs Grignard reagents to construct the ethanone backbone. Key steps include:
- Reaction of 4-amino-2-chloronicotinonitrile with substituted benzylmagnesium halides (e.g., 4-fluorobenzylmagnesium chloride) in diethyl ether at 30°C for 12 hours.
- Acidolysis using HCl/H₂O/EtOH (1:1:2) to yield 1-(4-amino-2-chloropyridin-3-yl)-2-arylethan-1-one intermediates.
Optimized Conditions (Table 1):
| Parameter | Value | Yield Range |
|---|---|---|
| Solvent | Diethyl ether | 67–82% |
| Temperature | 30°C | |
| Grignard Equivalents | 4.0 eq |
This route demonstrates broad substrate tolerance for aryl groups, including fluorophenyl and bromophenyl derivatives.
TosOH-Catalyzed Imidazo[1,2-a]pyridine Intermediate Synthesis
A two-step protocol involves:
- Condensation : Pyridin-2-amine reacts with pyridine-2-carbaldehyde and 2-isocyano-2,4,4-trimethylpentane in MeOH with TosOH (0.2 eq) at 70°C.
- Deprotection : HCl/dioxane treatment at 20°C removes the tert-butyl group, yielding 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine.
- Yield : 92.8% for 6-chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine.
- Characterization : ¹H NMR (DMSO-d₆) confirms amine proton signals at δ 7.08–8.60.
Buchwald-Hartwig Amination and Cyclocondensation
An alternative route uses:
- α-Aminoketone precursor synthesis from 2-chloroisonicotinic acid.
- Cyclocondensation with aryl isothiocyanates under acidic conditions to form imidazole intermediates.
Hydrochloride Salt Formation
Final protonation is achieved by:
- Treating the free base with HCl/dioxane in MeOH at 20°C.
- Workup : Adjusting to pH 8 with NaHCO₃, followed by dichloromethane extraction.
Purity : Prep-HPLC purification ensures >95% purity for pharmaceutical applications.
Comparative Analysis of Methods (Table 2)
| Method | Key Step | Yield | Scalability |
|---|---|---|---|
| Grignard Reagent | Ketone formation | 67–82% | High |
| TosOH Catalysis | Imidazo[1,2-a]pyridine synthesis | 92.8% | Moderate |
| Buchwald-Hartwig | Regiospecific amination | N/A | Low |
The Grignard method offers superior scalability, while TosOH catalysis provides higher yields for intermediates.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-chloropyridin-3-yl)ethan-1-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted pyridines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of chloropyridine compounds exhibit antimicrobial properties. The presence of the amino group and the chloropyridine moiety in 2-amino-1-(2-chloropyridin-3-yl)ethan-1-one hydrochloride suggests potential efficacy against various bacterial strains. Studies have demonstrated that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, making this compound a candidate for further investigation in antibiotic development .
Anticancer Research
The compound's structural features may contribute to anticancer activity. Preliminary studies suggest that chloropyridine derivatives can induce apoptosis in cancer cells. Investigating the mechanism of action could lead to the development of new chemotherapeutic agents targeting specific cancer pathways .
Neurological Studies
There is emerging interest in the role of chloropyridine compounds in neurological disorders. The ability of this compound to interact with neurotransmitter systems could make it valuable in studying conditions such as depression and anxiety. Research into its effects on serotonin and dopamine receptors may provide insights into potential therapeutic applications .
Case Studies and Research Findings
Synthesis and Chemical Behavior
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathways often utilize nucleophilic substitution reactions, which are characteristic of chloropyridine derivatives.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-chloropyridin-3-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Halogen Position : The 2-chloropyridin-3-yl group in the target compound exhibits distinct electronic effects compared to phenyl-substituted analogues (e.g., 2-fluorophenyl in CAS 5468-37-1). The pyridine ring’s nitrogen atom increases electron deficiency, enhancing susceptibility to nucleophilic attacks compared to purely aromatic systems .
- Functional Group Variations: Replacing the ketone with a hydroxyl group, as in (R)-2-amino-1-(3-chlorophenyl)ethanol hydrochloride, significantly alters solubility and hydrogen-bonding capacity, making it more suitable for chiral resolution applications .
Pharmacological and Thermal Stability
- Psychoactive Analogues: Compounds like bk-2C-B (2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one) demonstrate how bromine and methoxy groups confer stability against metabolic degradation, a trait less pronounced in the target compound due to its simpler substitution pattern .
- Thermal Behavior : Pyrolysis studies on bk-2C-B reveal decomposition into brominated aromatic byproducts, whereas the target compound’s thermal stability remains understudied but is hypothesized to differ due to its pyridine core .
Biological Activity
2-Amino-1-(2-chloropyridin-3-yl)ethan-1-one hydrochloride, also known as ACP-105, is a synthetic compound categorized as a selective androgen receptor modulator (SARM). It has garnered attention for its potential biological activities, particularly its selective binding to androgen receptors, which can promote muscle growth, enhance bone density, and improve sexual function. Additionally, emerging studies suggest neuroprotective effects in models of neurodegenerative diseases.
- Molecular Formula : C₁₂H₁₃ClN₂O·HCl
- Molecular Weight : 313.2 g/mol
- Appearance : White crystalline powder
- Solubility : Soluble in water and organic solvents
- Melting Point : 152-154°C
Synthesis
The synthesis of this compound typically involves a two-step chemical reaction process. The reactions are monitored using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to ensure yield and purity.
The primary mechanism of action for this compound involves its selective interaction with androgen receptors. This selective binding is crucial for its anabolic effects on muscle and bone tissues. Further research indicates potential interactions with other molecular targets, contributing to its diverse biological effects.
Pharmacological Effects
- Muscle Growth and Bone Density : As a SARM, it selectively stimulates androgen receptors in muscle and bone, promoting anabolic activity without the side effects commonly associated with anabolic steroids.
- Neuroprotective Effects : Preliminary studies suggest that ACP-105 may exert neuroprotective properties in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. This could be attributed to its ability to modulate androgen receptor activity in the central nervous system.
- Antimicrobial and Anticancer Properties : Research has indicated that this compound may also exhibit antimicrobial and anticancer activities, although these areas require further exploration.
Selective Androgen Receptor Modulation
A study highlighted the effectiveness of ACP-105 in promoting muscle hypertrophy in animal models while showing minimal impact on prostate tissue compared to traditional anabolic steroids. This selectivity is crucial for developing safer therapeutic options for conditions like muscle wasting.
Neuroprotection Research
Research conducted on animal models demonstrated that ACP-105 administration resulted in improved cognitive function and reduced neurodegeneration markers in models of Alzheimer's disease. The findings suggest that the compound may influence pathways related to neuronal survival and function.
Anticancer Activity
In vitro studies have shown that ACP-105 can inhibit the proliferation of certain cancer cell lines, suggesting potential applications in cancer therapy. The exact mechanisms involved remain under investigation but may involve modulation of signaling pathways critical for cancer cell survival.
Data Table: Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Muscle Growth | Promotes hypertrophy through selective androgen receptor activation |
| Bone Density | Enhances bone mineral density without significant side effects |
| Neuroprotection | Exhibits protective effects in neurodegenerative disease models |
| Antimicrobial | Potential activity against various pathogens (further research needed) |
| Anticancer | Inhibits proliferation of specific cancer cell lines |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Amino-1-(2-chloropyridin-3-yl)ethan-1-one hydrochloride with high purity?
- Methodology :
- Condensation Reactions : React 2-chloropyridine-3-carbaldehyde with nitroethane under acidic conditions, followed by reduction of the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C). The hydrochloride salt is precipitated using HCl in anhydrous ethanol .
- Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .
Q. How should researchers handle and store this compound to prevent degradation?
- Handling : Use in a chemical fume hood with PPE (gloves, lab coat, goggles). Avoid skin contact due to potential amine reactivity .
- Storage : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Moisture-sensitive; keep desiccated (silica gel) .
Q. What analytical techniques are most effective for characterizing this compound?
- Key Techniques :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Strategies :
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 2-amino-1-(4-fluorophenyl)ethanone hydrochloride ) to identify substituent-specific shifts.
- Isotopic Labeling : Use deuterated solvents (D₂O, DMSO-d₆) to distinguish exchangeable NH₂ protons .
- Variable Temperature NMR : Resolve broadening caused by dynamic processes (e.g., keto-enol tautomerism) .
Q. What strategies optimize reaction conditions for introducing the 2-chloropyridinyl group?
- Experimental Design :
- Catalysis : Use CuI/1,10-phenanthroline to enhance coupling efficiency in Ullmann-type reactions .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
- Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation .
Q. How does the electronic environment of the 2-chloropyridinyl group influence reactivity?
- Mechanistic Insights :
- Electron-Withdrawing Effects : The chlorine atom activates the pyridine ring for nucleophilic substitution at the 3-position .
- Comparative Studies : Replace Cl with F (e.g., 2-amino-1-(4-fluorophenyl)ethanone hydrochloride ) to assess electronic effects on reaction kinetics.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and regioselectivity in substitution reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
